molecular formula C14H13FN2O2 B2576194 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 160850-84-0

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B2576194
CAS No.: 160850-84-0
M. Wt: 260.268
InChI Key: LIZSTZITOCRSDA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of the starting material, which is typically a substituted phenylhydrazine.

    Cyclization: The substituted phenylhydrazine undergoes cyclization with a suitable diketone or ketoester to form the indazole ring.

    Carboxylation: The final step involves the carboxylation of the indazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial production methods for this compound may involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Scientific Research Applications

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be compared with other similar compounds, such as:

    Indole Derivatives: Indole derivatives, like indole-3-acetic acid, share a similar heterocyclic structure and exhibit diverse biological activities.

    Fluorinated Compounds: Compounds with fluorine substitution, such as fluoroquinolones, are known for their enhanced biological activity and stability.

    Carboxylic Acid Derivatives: Carboxylic acid derivatives, like benzoic acid, are widely used in various applications due to their reactivity and functional group versatility.

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(16-17)14(18)19/h2,4,6,8H,1,3,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZSTZITOCRSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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